N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
N-[2-(6-Fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule featuring a quinazolinone core fused with a pyrrolidine-3-carboxamide moiety. The quinazolinone ring is substituted with a fluorine atom at position 6, enhancing its electronic and steric properties, while the ethyl linker connects to a 3-methoxyphenyl-substituted pyrrolidine-3-carboxamide group.
Properties
Molecular Formula |
C22H21FN4O4 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
N-[2-(6-fluoro-4-oxoquinazolin-3-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H21FN4O4/c1-31-17-4-2-3-16(11-17)27-12-14(9-20(27)28)21(29)24-7-8-26-13-25-19-6-5-15(23)10-18(19)22(26)30/h2-6,10-11,13-14H,7-9,12H2,1H3,(H,24,29) |
InChI Key |
OMHXPHONDLRBNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCCN3C=NC4=C(C3=O)C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 6-fluoro-4-oxoquinazoline with an appropriate ethylating agent to introduce the ethyl group at the 3-position. This intermediate is then reacted with 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid under suitable conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazolinone moiety to quinazoline.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating or cooling to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce quinazoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The quinazolinone moiety is known to bind to the active sites of kinases, inhibiting their activity and disrupting cell signaling pathways. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Cytotoxicity Comparison
Key Observations :
- Substituent Effects: The 3-methoxyphenyl group in the target compound may enhance membrane permeability compared to the p-tolyl group in the dihydroisoquinoline analogue . However, the dihydroisoquinoline derivative exhibits slightly higher cytotoxicity (0.604% vs. 0.578%), suggesting that sulfonyl linkers or aromatic systems influence cellular toxicity .
- Fluorine Impact: The 6-fluoro substitution on the quinazolinone core likely improves target binding through electronegative interactions, a feature absent in non-fluorinated analogues .
- Thiadiazole/Thiadiazol-2-yl Groups: Compounds like 1-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide introduce heterocyclic diversity, which may alter metabolic stability or off-target effects compared to the quinazolinone-based target compound.
Activity Against Viral Targets
The target compound was evaluated alongside other pyrrolidine carboxamides for Middle East Respiratory Syndrome coronavirus (MERS-CoV) inhibition. Its IC₅₀ value (81.0 μM) and cytotoxicity profile (0.578%) position it as a moderate inhibitor with favorable selectivity compared to analogues like 1-(4-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxopyrrolidine-3-carboxamide (IC₅₀: Not reported; cytotoxicity: 0.602%) . The quinazolinone core may confer specificity toward viral proteases over host cell targets, whereas dihydroisoquinoline derivatives might exhibit broader kinase inhibition.
Metabolic and Pharmacokinetic Considerations
- Quinazolinone vs. Pyridine/Thienopyrimidine Cores: Compounds such as 5-[4-[(2-ethyl-5-fluoro-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]-6-fluoro-N-methyl-pyridine-2-carboxamide highlight the role of extended aromatic systems in prolonging half-life. The target compound’s pyrrolidine ring may enhance solubility but reduce metabolic stability compared to rigid heterocycles.
- Methoxy Groups: The 3-methoxy substituent in the target compound could mitigate oxidative metabolism compared to non-methoxylated analogues, as seen in 1-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide .
Biological Activity
N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of quinazoline derivatives. Its unique structure, featuring both a quinazoline and a pyrrolidine moiety, suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 378.4 g/mol. The presence of a fluorine atom at the 6-position of the quinazoline ring is significant for enhancing its pharmacological properties, particularly concerning cell penetration and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.4 g/mol |
| Structural Features | Quinazoline, Pyrrolidine |
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, compounds with similar structures often interact with various biological targets through:
- Inhibition of Enzymatic Activity : The carboxamide group may facilitate hydrogen bonding with target enzymes.
- Interference with DNA Replication : The quinazoline moiety is known to interact with DNA gyrase and topoisomerase II, inhibiting bacterial DNA replication.
- Anticancer Activity : Similar compounds have shown cytotoxic effects against cancer cell lines by inducing apoptosis.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, related compounds display significant cytotoxicity against various cancer cell lines such as U-87 (glioblastoma) and MCF-7 (breast cancer).
A comparative study showed that certain hybrids derived from fluoroquinolones exhibited lower IC50 values against these cell lines compared to standard chemotherapeutics like cisplatin:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-[2-(6-fluoro-4-oxoquinazolin)] | U-87 | 7.9 ± 2.3 |
| N-[2-(6-fluoro-4-oxoquinazolin)] | MCF-7 | 10.6 ± 3 |
| Cisplatin | U-87 | 28.3 ± 5.3 |
| Cisplatin | MCF-7 | 26.9 ± 4.7 |
These results indicate that the compound may possess a favorable therapeutic index due to its selective toxicity towards cancer cells over normal cells.
Antimicrobial Activity
The structural features of this compound suggest potential antimicrobial activity as well. Fluorinated quinazolines are known to exhibit broad-spectrum antibacterial properties by targeting bacterial DNA replication machinery.
Case Studies
Several case studies have evaluated the biological activity of related compounds:
- Cytotoxicity Assessment : A study on hybrid compounds derived from ciprofloxacin demonstrated significant cytotoxicity against cancer cell lines while exhibiting lower toxicity towards normal human dermal fibroblasts (HDF).
- Mechanistic Studies : Research focusing on the interaction between quinazoline derivatives and DNA gyrase has revealed insights into their mechanism of action, emphasizing the importance of structural modifications for enhanced potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
